molecular formula C21H29N3O2S B2514581 4-ethoxy-N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide CAS No. 887205-41-6

4-ethoxy-N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide

Cat. No. B2514581
CAS RN: 887205-41-6
M. Wt: 387.54
InChI Key: DONPBWVNCQGRQV-UHFFFAOYSA-N
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Description

4-ethoxy-N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide, also known as ETP-101, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ETP-101 belongs to the class of benzamide derivatives and has been shown to exhibit promising results in various preclinical studies.

Scientific Research Applications

Dual Action at 5-HT1A Serotonin Receptors and Serotonin Transporter

Research has shown that certain benzo[b]thiophene derivatives, structurally related to 4-ethoxy-N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide, exhibit dual action at 5-HT1A serotonin receptors and serotonin transporters, indicating potential as new antidepressant drugs. These compounds have been synthesized and evaluated for their in vitro affinity and inhibition capabilities, showing promising values for both 5-HT1A receptor affinity and serotonin transporter inhibition, which could contribute to their antidepressant effects (Orus et al., 2002).

Antipsychotic Activity

Another study explored the synthesis of thieno[2,3‐b][1,5]benzoxazepine derivatives, related by their structural features, which demonstrated potent antipsychotic activity. These compounds are analogues of loxapine, a known antipsychotic drug, offering insights into the development of new therapeutic options for psychiatric disorders (Kohara et al., 2002).

Arylpiperazine Derivatives as Serotonin Ligands

Further research into arylpiperazine derivatives, which share a core structural component with this compound, has identified compounds with high affinity for 5-HT1A serotonin receptors. These findings underline the potential of these compounds in developing agents targeting serotonin receptors, which play a crucial role in mood regulation and psychiatric disorders (Glennon et al., 1988).

properties

IUPAC Name

4-ethoxy-N-[1-(4-methylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2S/c1-4-26-18-9-7-17(8-10-18)21(25)22-16(2)20(19-6-5-15-27-19)24-13-11-23(3)12-14-24/h5-10,15-16,20H,4,11-14H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONPBWVNCQGRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC(C)C(C2=CC=CS2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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